molecular formula C13H17ClN2O4 B14648294 1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate CAS No. 52765-66-9

1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate

Cat. No.: B14648294
CAS No.: 52765-66-9
M. Wt: 300.74 g/mol
InChI Key: RNQURVJRICLMQK-UHFFFAOYSA-M
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Description

1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate is a chemical compound with the molecular formula C13H17ClN2O4 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate typically involves the alkylation of quinoxaline derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Various nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Quinoxaline derivatives with different functional groups.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Quinoxaline derivatives with substituted nucleophiles.

Scientific Research Applications

1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The perchlorate ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate is unique due to its high degree of methylation, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

CAS No.

52765-66-9

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

1,2,3,6,7-pentamethylquinoxalin-1-ium;perchlorate

InChI

InChI=1S/C13H17N2.ClHO4/c1-8-6-12-13(7-9(8)2)15(5)11(4)10(3)14-12;2-1(3,4)5/h6-7H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RNQURVJRICLMQK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=NC(=C([N+](=C2C=C1C)C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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